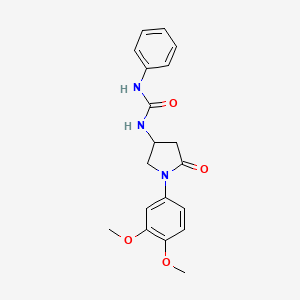![molecular formula C18H22ClN5OS B2807470 5-((2-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-52-2](/img/structure/B2807470.png)
5-((2-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is based on a piperazine ring where the nitrogen ring atom carries an aryl group . The crystal structures of similar compounds are built up of organic layers formed by the strong connection between the molecules by hydrogen bonds of type N—H O .Scientific Research Applications
Synthesis and Biological Activities
1,2,4-Triazole derivatives, including structures related to the compound , have been synthesized and evaluated for their biological activities, particularly their antimicrobial properties. For example, novel 1,2,4-triazole derivatives have been reported to possess significant antimicrobial activities against various test microorganisms, indicating their potential as therapeutic agents against infectious diseases (Bektaş et al., 2007). Similarly, compounds integrating triazolo and thiadiazole moieties have shown promising antimicrobial effects, suggesting a broad spectrum of bioactivity that could be relevant for new drug development (Taha, 2008).
Antimicrobial and Antifungal Efficacy
The antimicrobial efficacy of 1,2,4-triazole derivatives, including compounds with additional functional groups or substitutions, has been a significant area of study. These compounds have demonstrated good to moderate activities against a range of bacteria and fungi, which highlights the potential of such molecules in developing new antimicrobial agents with specific targeting mechanisms (Asghari et al., 2016). The structural diversity within the 1,2,4-triazole class allows for the exploration of various biological activities and modes of action.
Potential for Enzyme Inhibition
Further research into 1,2,4-triazole derivatives has explored their potential as enzyme inhibitors, which is crucial for the development of drugs targeting specific metabolic pathways or enzymes involved in disease processes. For instance, some derivatives have been identified as potent inhibitors of lipase and α-glucosidase, enzymes relevant in metabolic disorders such as diabetes and obesity (Bekircan et al., 2015). This suggests that compounds structurally related to "5-((2-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" could be explored for similar inhibitory effects.
Properties
IUPAC Name |
5-[(2-chlorophenyl)-(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5OS/c1-3-22-8-10-23(11-9-22)15(13-6-4-5-7-14(13)19)16-17(25)24-18(26-16)20-12(2)21-24/h4-7,15,25H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJACRBNXDTHHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CC=C2Cl)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

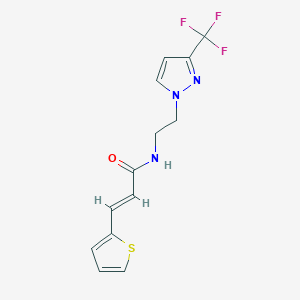

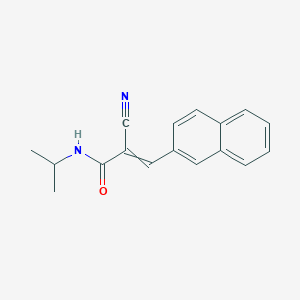
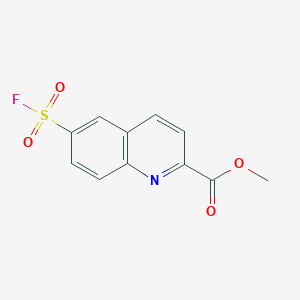

![2-methyl-1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2807397.png)
![1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2807398.png)
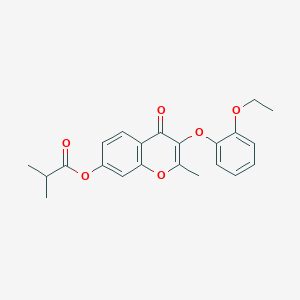
![4-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2807401.png)
![2-(methylsulfanyl)-N-{2-[(trifluoromethyl)sulfanyl]ethyl}pyridine-3-carboxamide](/img/structure/B2807403.png)
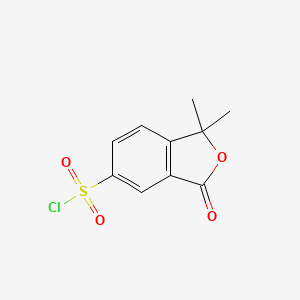
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide](/img/structure/B2807408.png)
